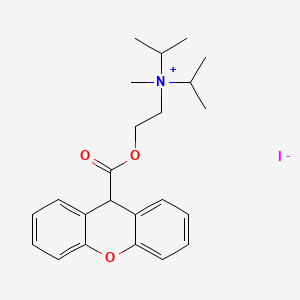

Propantheline iodide

Descripción

Propantheline iodide is a quaternary ammonium anticholinergic agent that inhibits muscarinic receptors on smooth muscle cells and epithelial secretory glands, primarily in the gastrointestinal (GI) tract . It is used for symptomatic relief of GI disorders characterized by spasms, such as irritable bowel syndrome and peptic ulcers, by reducing motility and secretion . As a synthetic derivative of atropine, its quaternary structure limits central nervous system (CNS) penetration, minimizing adverse effects like sedation compared to tertiary anticholinergics. However, systemic absorption of the iodide anion may contribute to unique pharmacokinetic or toxicological profiles compared to other salts, such as propantheline bromide .

Propiedades

Número CAS |

76726-94-8 |

|---|---|

Fórmula molecular |

C23H30INO3 |

Peso molecular |

495.4 g/mol |

Nombre IUPAC |

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

MXBWKMYNRVKRPQ-UHFFFAOYSA-M |

SMILES canónico |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propantheline iodide can be synthesized through the reaction of propantheline bromide with sodium iodide in acetone. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of bromide ions with iodide ions .

Industrial Production Methods

In industrial settings, the production of propantheline iodide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Propantheline iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other halides or nucleophiles under appropriate conditions.

Hydrolysis: In the presence of water, propantheline iodide can hydrolyze to form propantheline and hydroiodic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides like sodium bromide or chloride, and the reactions are typically carried out in polar solvents such as acetone or ethanol.

Hydrolysis: This reaction occurs under aqueous conditions, often accelerated by acidic or basic catalysts.

Major Products Formed

Substitution Reactions: The major products are the corresponding halide salts and propantheline with the new halide.

Hydrolysis: The primary products are propantheline and hydroiodic acid.

Aplicaciones Científicas De Investigación

Propantheline iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool to study the role of muscarinic receptors in various physiological processes.

Mecanismo De Acción

Propantheline iodide exerts its effects through a dual mechanism:

Antimuscarinic Effect: It competitively blocks the action of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.

Direct Musculotropic Effect: It directly relaxes smooth muscles, contributing to its antispasmodic properties

Comparación Con Compuestos Similares

Key Differences:

- For example, potassium iodide (KI) dissolves readily in water (29.8% at 20°C) , but propantheline’s quaternary ammonium structure may reduce overall solubility compared to alkali metal iodides.

- Side Effects : Both salts cause anticholinergic effects (dry mouth, constipation, blurred vision). However, the iodide form may introduce rare iodide-specific reactions (e.g., iodism—metallic taste, acneiform rash) if systemically absorbed, though quaternary ammonium compounds like propantheline are poorly absorbed, mitigating this risk .

- Regulatory Status : Propantheline bromide is more widely prescribed and listed in therapeutic equivalence evaluations, suggesting better-established safety and efficacy profiles .

Potassium Iodide (KI)

KI is used for thyroid protection, expectoration, and antifungal applications. Unlike propantheline iodide, KI is rapidly absorbed and excreted renally, with a short half-life (~15 minutes) .

Contrasting Properties:

| Parameter | Propantheline Iodide | Potassium Iodide |

|---|---|---|

| Primary Use | GI antispasmodic | Thyroid protection, expectorant |

| Mechanism | Muscarinic receptor blockade | Iodide ion supplementation |

| Systemic Absorption | Low (quaternary ammonium) | High |

| Key Side Effects | Anticholinergic effects | Iodism, acne, hypersensitivity |

| Excretion | Renal, biliary | Primarily renal |

Other Iodide Compounds

- Copper Iodide (CuI) : Used in catalysis and organic synthesis, contrasting with propantheline’s biomedical role .

Research Findings and Clinical Considerations

- Efficacy : Propantheline’s antispasmodic effects are comparable to other muscarinic antagonists (e.g., atropine) but with reduced CNS penetration due to its quaternary structure .

- Drug Development : Deuterated analogs (e.g., propantheline-d3 iodide) are used in metabolic studies, highlighting the compound’s role in research .

Q & A

How can researchers formulate focused research questions on Propantheline iodide’s pharmacological mechanisms?

To structure research questions, use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : What cellular or animal models are suitable for studying its anticholinergic effects?

- Intervention : How does Propantheline iodide’s dosage influence receptor binding kinetics?

- Comparison : How does its efficacy compare to other quaternary ammonium anticholinergics?

- Outcome : What biomarkers (e.g., acetylcholine levels) should be measured to quantify its activity?

- Time : What are the time-dependent effects of chronic vs. acute administration?

Refer to ethical guidelines for animal/human studies (e.g., Institutional Review Board protocols) .

Q. What experimental designs are optimal for studying Propantheline iodide’s pharmacokinetics?

- In vitro : Use isolated tissue assays (e.g., guinea pig ileum) to measure muscarinic receptor antagonism .

- In vivo : Employ crossover designs in animal models to compare bioavailability under varying conditions (e.g., fed vs. fasting).

- Controls : Include positive controls (e.g., atropine) and vehicle controls to isolate drug-specific effects.

- Statistical Power : Calculate sample sizes using pilot data to ensure reproducibility .

Q. How should literature reviews be structured to identify gaps in Propantheline iodide research?

- Conduct a systematic review using databases like PubMed/MEDLINE, focusing on keywords: “Propantheline iodide,” “anticholinergic,” “pharmacokinetics,” and “clinical trials.”

- Use tools like PRISMA flow diagrams to track study selection.

- Highlight contradictions in existing data (e.g., conflicting reports on dose-response relationships) .

Advanced Research Questions

Q. How can researchers optimize experimental models to study Propantheline iodide’s long-term safety profile?

- Chronic Toxicity Models : Use rodent studies with escalating doses over 6–12 months, monitoring organ-specific effects (e.g., liver/kidney function via serum biomarkers) .

- Data Collection : Implement longitudinal tracking of physiological parameters (e.g., heart rate variability, gastrointestinal motility).

- Bias Mitigation : Blind researchers to treatment groups during data collection/analysis .

Q. What methodologies resolve contradictions in Propantheline iodide’s efficacy across studies?

- Meta-Analysis : Aggregate data from heterogeneous studies using random-effects models to account for variability in dosage, species, or measurement techniques .

- Sensitivity Analysis : Test whether exclusion of outlier studies alters conclusions.

- Mechanistic Studies : Use molecular dynamics simulations to explore receptor binding variability under different pH conditions .

Q. How can researchers ensure reproducibility in Propantheline iodide’s preclinical data?

- Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and data recording .

- Open Science : Publish raw datasets (e.g., electrophysiology recordings) in repositories like Figshare.

- Replication Studies : Collaborate with independent labs to validate key findings .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data?

Q. How should researchers address ethical challenges in human studies involving Propantheline iodide?

- Informed Consent : Clearly communicate risks (e.g., dry mouth, blurred vision) and monitor adverse events.

- Data Confidentiality : Use anonymized identifiers for participant data .

Data Presentation and Validation

Q. What visual aids enhance clarity in reporting Propantheline iodide research?

Q. How can researchers validate Propantheline iodide’s molecular targets?

- Knockout Models : Use CRISPR/Cas9 to delete muscarinic receptor genes in cell lines.

- Competitive Binding Assays : Compare inhibition constants (Ki) with known antagonists .

Emerging Research Directions

Q. What novel methodologies could expand Propantheline iodide’s therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.